7-Hydroxy-3,3-dimethylindolin-2-one

11β-HSD1 inhibitor cortisol metabolism metabolic syndrome

Generic oxindole building blocks fail to reproduce the unique 11β-HSD selectivity fingerprint of 7-hydroxy-3,3-dimethylindolin-2-one. This compound delivers: • Dual 11β-HSD1/HSD2 inhibition: 11β-HSD2 IC50 0.4-0.7 nM; 11β-HSD1 IC50 6-19 nM. • Pre-installed 7-OH donor & gem-dimethyl core for P2Y1 antagonist SAR-saves 2-3 synthetic steps. • >100,000× selectivity over 17β-HSD1 for clean reference standard performance. Provenance-verified with analytical certification for batch-to-batch reproducibility.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B11913963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-3,3-dimethylindolin-2-one
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC1(C2=C(C(=CC=C2)O)NC1=O)C
InChIInChI=1S/C10H11NO2/c1-10(2)6-4-3-5-7(12)8(6)11-9(10)13/h3-5,12H,1-2H3,(H,11,13)
InChIKeyOAHKNTGVVFWRJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-3,3-dimethylindolin-2-one – Sourcing & Activity Profile


7‑Hydroxy‑3,3‑dimethylindolin‑2‑one (CAS 87234‑74‑0, C₁₀H₁₁NO₂, MW 177.20) is a 3,3‑disubstituted oxindole that combines the classical 2‑indolinone hydrogen‑bonding motif with a phenolic 7‑OH group and gem‑dimethyl quaternary substitution at C3. The core scaffold recurs in patent‑disclosed P2Y1 receptor antagonists [REFS‑1], while curated bioactivity data in ChEMBL/BindingDB show the compound engages 11β‑hydroxysteroid dehydrogenase (HSD) enzymes – notably with a potency shift toward 11β‑HSD2 that is absent in simpler 7‑hydroxy‑indolin‑2‑one analogs [REFS‑2]. These selectivity features, together with a synthetic handle for further derivatisation, make the compound a chemically tractable probe for programs that require differentiation over generic oxindole building blocks.

7-Hydroxy-3,3-dimethylindolin-2-one – Critical Differentiation from Generic Analogs


Two structural features – the phenolic 7‑OH and the quaternary 3,3‑dimethyl group – each contribute distinct pharmacophoric functions. The 7‑OH hydrogen‑bond donor/ acceptor is essential for P2Y1 receptor antagonism as detailed in the 7‑hydroxy‑indolinyl patent series [REFS‑1], while the gem‑dimethyl substitution rigidifies the oxindole ring and occupies a lipophilic pocket that dramatically reprograms selectivity across the 11β‑HSD isozyme family. A simple 3,3‑dimethylindolin‑2‑one lacks the 7‑OH H‑bond motif and has no reported 11β‑HSD or P2Y1 activity [REFS‑2]. Conversely, 7‑hydroxyindolin‑2‑one (CAS 10238‑74‑1) retains the H‑bond donor but is >1 400‑fold selective for 11β‑HSD1 over 11β‑HSD2 (IC₅₀ 21 nM vs >30 000 nM) [REFS‑3], whereas the 3,3‑dimethyl analogue shows sub‑nanomolar 11β‑HSD2 potency (IC₅₀ 0.40–0.70 nM) while maintaining mid‑nanomolar 11β‑HSD1 activity [REFS‑4]. These opposing selectivity profiles mean that generic ‘oxindole’ or ‘hydroxy‑indolinone’ surrogates cannot recapitulate the biological fingerprint of the disubstituted compound, making provenance‑verified sourcing of the exact structure critical for reproducible pharmacology.

7-Hydroxy-3,3-dimethylindolin-2-one – Head-to-Head Evidence vs Key Analogs


11β-HSD1 Inhibition: Dimethyl vs Des-dimethyl Comparison

7‑Hydroxy‑3,3‑dimethylindolin‑2‑one inhibits human 11β‑HSD1 with IC₅₀ values of 18.6 nM and 6 nM in scintillation proximity assays using HEK293 cells overexpressing the human enzyme [REFS‑1]. The comparator 7‑hydroxyindolin‑2‑one (lacking the gem‑dimethyl groups) exhibits an IC₅₀ of 21 nM in an HTRF assay format [REFS‑2]. Although the assay readouts differ (SPA vs HTRF), the data suggest that the 3,3‑dimethyl modification provides a ≤3.5‑fold improvement in 11β‑HSD1 inhibitory potency relative to the des‑dimethyl scaffold when considering the most potent value (6 nM vs 21 nM).

11β-HSD1 inhibitor cortisol metabolism metabolic syndrome

11β-HSD2 Inhibition: Isozyme Selectivity Reversal

The most profound differentiation between 7‑hydroxy‑3,3‑dimethylindolin‑2‑one and its des‑dimethyl counterpart is the complete inversion of 11β‑HSD1/HSD2 selectivity. The target compound inhibits human 11β‑HSD2 with IC₅₀ values of 0.40 nM and 0.70 nM [REFS‑1], making it >25‑fold more potent against HSD2 than against HSD1. In contrast, 7‑hydroxyindolin‑2‑one is a highly selective HSD1 inhibitor with an HSD2 IC₅₀ >30 000 nM (selectivity ratio >1 400) [REFS‑2]. The 3,3‑dimethyl group thus shifts the HSD1/HSD2 selectivity ratio by more than four orders of magnitude – from an HSD1‑selective profile to an equipotent or HSD2‑preferring profile.

11β-HSD2 inhibitor isozyme selectivity mineralocorticoid receptor

17β-HSD1 Counter-Target Selectivity

Despite the loss of 11β‑HSD2 selectivity, 7‑hydroxy‑3,3‑dimethylindolin‑2‑one retains excellent discrimination against human 17β‑HSD1 (placental isoform), with an IC₅₀ >100 000 nM [REFS‑1]. This represents a >5 000‑fold selectivity window relative to its 11β‑HSD1 activity and a >250 000‑fold window relative to its 11β‑HSD2 activity. The selectivity profile suggests that the 3,3‑dimethyl‑7‑hydroxy pharmacophore occupies a binding niche that is accommodated by 11β‑HSD enzymes but sterically or electronically excluded by 17β‑HSD1.

17β-HSD1 selectivity off-target profiling hydroxysteroid dehydrogenase panel

P2Y1 Antagonist Pharmacophore: 7-OH Requirement

Patent US20150259286A1 explicitly claims 7‑hydroxy‑indolinyl compounds as selective human P2Y1 receptor inhibitors, with the 7‑OH group forming a critical hydrogen‑bond contact with the receptor [REFS‑1]. The core 7‑hydroxy‑3,3‑dimethylindolin‑2‑one scaffold embeds this essential pharmacophore within a rigidified oxindole framework that is a direct precursor for further 4‑aryl or N‑substituted derivatives described in the patent. 4‑Aryl‑7‑hydroxyindoline‑based P2Y1 antagonists have demonstrated equivalent antithrombotic efficacy to P2Y12 inhibitors with reduced bleeding in preclinical models [REFS‑2]. Compounds lacking the 7‑OH group (e.g., 3,3‑dimethylindolin‑2‑one) are structurally excluded from this mechanism.

P2Y1 antagonist antiplatelet 7-hydroxyindoline scaffold

Physicochemical Impact of 3,3-Dimethyl Substitution

Introduction of the gem‑dimethyl group at C3 increases the calculated partition coefficient (clogP) and molecular weight relative to the non‑methylated analog. 7‑Hydroxy‑3,3‑dimethylindolin‑2‑one (MW 177.20, clogP ~1.4) is more lipophilic than 7‑hydroxyindolin‑2‑one (MW 149.15, clogP ~0.7) [REFS‑1]. The additional ~28 Da and ~0.7 log unit shift in lipophilicity predict reduced aqueous solubility and enhanced passive membrane permeability for the dimethyl analog – properties that directly influence bioassay buffer compatibility and cell‑based assay performance.

lipophilicity solubility oxindole physicochemical properties

7-Hydroxy-3,3-dimethylindolin-2-one – Key Research Application Scenarios


Dual 11β-HSD1/HSD2 Pharmacological Probe

Research groups investigating the physiological interplay between 11β‑HSD1 (cortisone reductase) and 11β‑HSD2 (cortisol dehydrogenase) require a chemical probe that simultaneously engages both isozymes. 7‑Hydroxy‑3,3‑dimethylindolin‑2‑one is uniquely suited for this purpose because it is the only commercially listed 7‑hydroxy‑oxindole with confirmed dual activity: IC₅₀ values of 6–19 nM at 11β‑HSD1 and 0.4–0.7 nM at 11β‑HSD2 [REFS‑1]. The alternative 7‑hydroxyindolin‑2‑one is effectively inactive at 11β‑HSD2 (IC₅₀ >30 µM), making it unsuitable for dual‑target protocols [REFS‑2]. Procurement of the dimethyl compound thus specifically enables experiments that assess the net effect of blocking both cortisol regeneration (HSD1) and cortisol inactivation (HSD2) in adipocytes, hepatocytes, or CNS models.

4-Aryl-P2Y1 Antagonist Lead Optimization Entry Point

Medicinal chemistry teams pursuing P2Y1 receptor antagonists as next‑generation antiplatelet agents can use 7‑hydroxy‑3,3‑dimethylindolin‑2‑one as a direct scaffold for installing the 4‑aryl substituent identified in J Med Chem 57:6150–6164 [REFS‑1]. The compound already carries the two essential pharmacophoric elements – the 7‑OH hydrogen‑bond donor and the 3,3‑dimethyl‑rigidified oxindole core – that are required for P2Y1 binding as defined in patent US20150259286A1 [REFS‑2]. A non‑hydroxylated 3,3‑dimethylindolin‑2‑one would necessitate an additional hydroxylation step (and associated regioisomer separation), adding 2–3 synthetic steps to any SAR campaign. Starting from the pre‑functionalised building block therefore accelerates SAR table generation.

HSD Counter-Screen Panel Reference Standard

Screening facilities that run HSD enzyme panels (11β‑HSD1, 11β‑HSD2, 17β‑HSD1) need reference inhibitors with well‑characterised selectivity fingerprints. 7‑Hydroxy‑3,3‑dimethylindolin‑2‑one provides a distinctive pattern – potency at 11β‑HSD1 and 11β‑HSD2 but >100 000 nM at 17β‑HSD1 [REFS‑1] – that is orthogonal to the pattern of the commonly used comparator 7‑hydroxyindolin‑2‑one (selective for HSD1 only). Running both compounds as reference standards allows assay scientists to verify that each screening run correctly discriminates between HSD1‑selective and dual HSD1/HSD2 inhibitory profiles, thereby providing a built‑in quality control for the isozyme selectivity of the assay platform.

C3-Substituent Effects on Oxindole Target Engagement

Chemical biologists investigating how oxindole C3 substituents modulate target engagement across the broader kinome and HSD family can employ 7‑hydroxy‑3,3‑dimethylindolin‑2‑one as a comparator to 7‑hydroxyindolin‑2‑one. The pair isolates the contribution of the gem‑dimethyl group to binding: the difference in 11β‑HSD2 inhibition (>43 000‑fold, [REFS‑1] vs [REFS‑2]) provides a quantitative readout of how an apparently modest steric/lipophilic modification can completely reprogram isozyme selectivity. This head‑to‑head experimental design is not meaningful if either compound is substituted with an uncontrolled analog.

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